BenchChemオンラインストアへようこそ!

Gsk984

DHODH inhibitor control enantiomeric specificity negative control probe

GSK984 is the (S)-enantiomer negative control probe for DHODH studies. ~200-fold lower potency than GSK983 (Ki ~80 μM vs. 403 nM) ensures phenotypes can be attributed to DHODH inhibition, not off-target effects. Superior DMSO solubility (20 mg/mL) enables higher-concentration stock solutions for cellular assays. Essential for SAR and mechanistic deconvolution.

Molecular Formula C18H16ClN3O
Molecular Weight 325.8 g/mol
CAS No. 827591-04-8
Cat. No. B1672410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk984
CAS827591-04-8
SynonymsGSK984
Molecular FormulaC18H16ClN3O
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m0/s1
InChIKeyWJQBOBGVBBZLJU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK984 (CAS 827591-04-8): The S-Enantiomer Inactive Control Probe for DHODH Inhibitor GSK983


GSK984 is the (S)-enantiomer of GSK983, a tetrahydrocarbazole amide that functions as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an essential enzyme in de novo pyrimidine biosynthesis [1]. While GSK983 exhibits broad-spectrum antiviral activity and blocks cell proliferation, GSK984 is intentionally developed and utilized as a negative (inactive) control probe, demonstrating approximately 200-fold lower potency in DHODH inhibition and cellular antiviral assays . This stereochemical specificity—where the (S)-isomer is nearly inactive compared to the (R)-isomer—defines GSK984's primary role in research and development settings: enabling rigorous experimental control in DHODH-targeted studies.

GSK984 (CAS 827591-04-8): Why Generic DHODH Inhibitors Cannot Substitute as a Validated Negative Control


Generic DHODH inhibitors such as teriflunomide, leflunomide, or brequinar possess intrinsic and variable enzymatic inhibitory activity (e.g., teriflunomide Ki = 179 nM) that introduces confounding biochemical and cellular effects [1]. These compounds actively deplete pyrimidine pools, induce cell cycle arrest, and trigger apoptosis in sensitive cell lines, thereby obscuring the specific contribution of DHODH inhibition in experimental systems. GSK984, by contrast, is a stereochemically defined, nearly inactive control compound that allows researchers to isolate and attribute observed phenotypes specifically to DHODH enzymatic inhibition rather than to off-target or vehicle effects. Its use ensures that any differential outcome between GSK983 and GSK984 can be confidently ascribed to DHODH catalytic blockade, a standard that generic active inhibitors cannot meet.

GSK984 (CAS 827591-04-8) Quantitative Differentiation Evidence: Head-to-Head Comparison with GSK983 and Other DHODH Inhibitors


Stereochemical Inactivity: GSK984 Is ~200-Fold Less Potent than GSK983 in DHODH Inhibition

GSK984, the (S)-enantiomer, exhibits approximately 200-fold lower activity against human DHODH compared to its (R)-enantiomer GSK983 . This stereochemical discrimination is critical for its function as a negative control probe in enzymatic and cellular assays. GSK983 displays a competitive inhibition Ki of 403 nM for DHODH, while GSK984's inferred Ki is approximately 80 μM based on the 200-fold difference [1].

DHODH inhibitor control enantiomeric specificity negative control probe

Cellular Antiviral Activity: GSK984 Exhibits >25-Fold Reduction in EC50 Compared to GSK983

In cell-based antiviral assays, GSK983 potently inhibits RNA virus replication with EC50 values ranging from 10 to 40 nM . In contrast, GSK984 demonstrates markedly reduced efficacy, with EC50 values exceeding 1 μM in virus-immortalized cell lines, and minimal sensitivity observed in primary human fibroblasts and keratinocytes at concentrations up to 10 μM .

antiviral control cellular EC50 RNA virus replication

Enhanced DMSO Solubility of GSK984 (20 mg/mL) Facilitates Higher Concentration Stock Solutions Compared to GSK983 (10 mg/mL)

GSK984 demonstrates superior solubility in DMSO, with a validated concentration of 20 mg/mL (clear solution), whereas its active counterpart GSK983 is soluble only up to 10 mg/mL in the same solvent . This 2-fold solubility advantage allows preparation of more concentrated stock solutions, reducing the volume of DMSO introduced into cellular assays and minimizing potential solvent-related artifacts.

solubility comparison DMSO stock preparation formulation advantage

Optical Rotation: GSK984 Exhibits Distinct Specific Rotation [α]/D -175 to -195° for Enantiomeric Identity Verification

GSK984 displays a specific optical rotation [α]/D of -175 to -195° (c = 1 in methylene chloride) , consistent with its (S)-enantiomeric configuration. This value is opposite in sign to the (R)-enantiomer GSK983, providing a straightforward, non-destructive analytical metric for confirming enantiomeric identity and purity upon receipt or prior to use.

optical rotation enantiomeric purity quality control parameter

Structural Confirmation by X-ray Crystallography: GSK984 Adopts a Distinct Binding Mode in DHODH Active Site

Structural studies reveal that the (S)-enantiomer GSK984 binds to human DHODH in a conformation that prevents key catalytic interactions. While the (R)-enantiomer GSK983 engages in productive pi-cation interactions with Arg136 and amide-pi stacking with Ala55/His56 to stabilize binding and inhibit enzymatic activity, GSK984's altered stereochemistry disrupts these critical contacts, resulting in a non-productive binding mode that correlates with its ~200-fold loss in potency [1].

binding mode crystal structure structure-activity relationship

GSK984 (CAS 827591-04-8) Validated Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control in DHODH Inhibitor Studies to Isolate Target-Specific Effects

GSK984 is ideally suited as a negative control probe in parallel with GSK983 or other active DHODH inhibitors. Its ~200-fold lower potency in DHODH enzymatic assays (Ki ~80 μM vs. GSK983 Ki = 403 nM) and >25-fold higher cellular EC50 (>1 μM vs. GSK983 10–40 nM) ensures that any observed phenotypic differences (e.g., antiviral activity, antiproliferative effects, or pyrimidine depletion) are directly attributable to DHODH catalytic inhibition rather than compound-specific off-target effects . This application is particularly critical in mechanistic studies aiming to deconvolute the role of de novo pyrimidine biosynthesis in viral replication, cancer cell proliferation, or immune cell activation.

Enantiomer-Specific Control in Stereochemical Structure-Activity Relationship (SAR) Studies

The distinct (S)-enantiomer of GSK984 provides an essential comparator for SAR investigations of tetrahydrocarbazole DHODH inhibitors. Its specific optical rotation ([α]/D -175 to -195°) and inactive profile allow researchers to unambiguously attribute activity to the (R)-enantiomer GSK983. This is particularly valuable in medicinal chemistry campaigns where subtle stereochemical modifications are being explored to optimize potency, selectivity, or metabolic stability .

High-Concentration Stock Preparation for In Vitro Assays with Minimal DMSO Carryover

With a DMSO solubility of 20 mg/mL—twice that of GSK983—GSK984 enables the preparation of more concentrated stock solutions. This advantage is practically beneficial for in vitro cellular assays that require maintaining DMSO concentrations below 0.1% to avoid solvent toxicity or for experiments where compound precipitation at higher concentrations is a concern . Researchers can prepare 60 mM stock solutions in DMSO, compared to only 30 mM for GSK983, facilitating a wider working concentration range while minimizing solvent artifacts.

Structural Biology Controls to Differentiate Productive vs. Non-Productive DHODH Binding

Given the structural evidence that GSK984 binds DHODH in a non-productive conformation (disrupting key interactions with Arg136 and Ala55/His56), it serves as a valuable control in co-crystallization or cryo-EM studies aimed at characterizing the molecular determinants of DHODH inhibition. Comparison of GSK984-bound and GSK983-bound DHODH structures can elucidate the conformational changes required for catalytic inactivation, informing the rational design of next-generation inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gsk984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.